![molecular formula C13H10N4O2 B2584523 2-[(1H-1,2,4-triazol-3-ylamino)ethylidene]cyclopenta[1,2-a]benzene-1,3-dione CAS No. 59876-69-6](/img/structure/B2584523.png)
2-[(1H-1,2,4-triazol-3-ylamino)ethylidene]cyclopenta[1,2-a]benzene-1,3-dione
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Overview
Description
1,2,4-Triazole is an important nitrogen heterocyclic compound, containing three nitrogen atoms and two carbon atoms . Compounds containing a triazole are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Synthesis Analysis
1,2,4-Triazoles can be synthesized from various nitrogen sources . For instance, a highly effective method for the production of 1,5-disubsubstituted-1,2,4-triazole was reported by Liu et al., using tert-butanol peroxide as an oxidant and ether as a solvent and reactant .Molecular Structure Analysis
The structure of 1,2,4-triazole is planar and aromatic . It is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The electrolytic oxidation of 1,2,4-triazole (TA) has been studied, and it was found that the process destabilized 1,2,4-triazole .Physical And Chemical Properties Analysis
1,2,4-Triazole is highly soluble in water . In aqueous solution, it tautomerizes to its 2H-isomer with a 1H/2H ratio of ≈1:2 . Both isomers have essentially the same melting and boiling points, making them very difficult to separate from each other .Scientific Research Applications
Anticancer Properties
The compound’s 1,2,4-triazole core has garnered attention in cancer research due to its potential as an anticancer agent. Several studies have explored derivatives of this compound for their cytotoxic activities against cancer cell lines. For instance:
- Emami et al. synthesized novel 1,2,4-triazole derivatives and evaluated their cytotoxicity against human cancer cell lines (MCF-7, Hela, and A549). Compounds 7d, 7e, 10a, and 10d exhibited promising cytotoxic activity against Hela cells .
- Another study investigated 1,2,4-triazole hybrids and found weak to high cytotoxic activities against MCF-7 and HCT-116 cells .
Antimicrobial Potential
While the primary focus has been on cancer, 1,2,4-triazole derivatives also exhibit antimicrobial properties. For example:
- Researchers have synthesized 1,2,4-triazole derivatives and evaluated their antimicrobial activity. These compounds showed varying degrees of effectiveness against microbial pathogens .
Aromatase Inhibition
The compound’s structure suggests potential interactions with enzymes. Molecular docking studies have explored its binding modes within the aromatase enzyme’s pocket. Aromatase inhibitors play a crucial role in breast cancer treatment by blocking estrogen synthesis .
Pharmacokinetics and Pharmacodynamics
Heterocyclic compounds, including 1,2,4-triazoles, often improve pharmacokinetic and pharmacological properties. Their ability to form hydrogen bonds with targets contributes to enhanced drug profiles .
Scaffold for Drug Design
The 1,2,4-triazole ring serves as an essential scaffold for drug design. Researchers modify its substituents to create novel compounds with specific pharmacological activities .
Mechanism of Action
properties
IUPAC Name |
3-hydroxy-2-[(E)-C-methyl-N-(1H-1,2,4-triazol-5-yl)carbonimidoyl]inden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2/c1-7(16-13-14-6-15-17-13)10-11(18)8-4-2-3-5-9(8)12(10)19/h2-6,18H,1H3,(H,14,15,17)/b16-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJDAOZPGVBSNB-FRKPEAEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=NC=NN1)C2=C(C3=CC=CC=C3C2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\C1=NC=NN1)/C2=C(C3=CC=CC=C3C2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-[(1H-1,2,4-triazol-3-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione |
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